Ethyl 3-(4-methylpiperazin-1-yl)benzoate
Overview
Description
Ethyl 3-(4-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol It is an ester derivative of benzoic acid and contains a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-methylpiperazin-1-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromobenzoic acid with 4-methylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethanol to form the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often conducted in acidic or basic media.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 3-(4-methylpiperazin-1-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The ester group may also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl 3-(4-methylpiperazin-1-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 3-(4-ethylpiperazin-1-yl)benzoate: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.
This compound: Similar structure but with different substituents on the aromatic ring.
4-Methylpiperazin-1-ium 3,5-dinitrobenzoate: Contains a piperazine ring with different substituents on the benzoate moiety.
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents.
Properties
IUPAC Name |
ethyl 3-(4-methylpiperazin-1-yl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-18-14(17)12-5-4-6-13(11-12)16-9-7-15(2)8-10-16/h4-6,11H,3,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSUHKOWPZYWFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CCN(CC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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